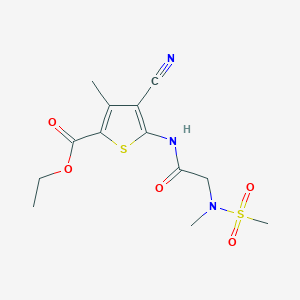

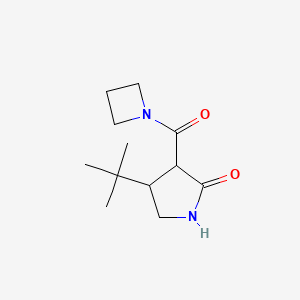

![molecular formula C10H11Cl2N3S B2648098 N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea CAS No. 99590-64-4](/img/structure/B2648098.png)

N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea, commonly known as DCMU, is a widely used herbicide that inhibits photosynthesis in plants. DCMU is a potent inhibitor of photosystem II (PSII) in chloroplasts, which is responsible for the light-dependent reactions of photosynthesis. DCMU is also used in scientific research to study the mechanism of photosynthesis and its regulation.

Scientific Research Applications

Organic Synthesis and Characterization

N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea derivatives are synthesized and characterized for their structural properties. Studies have focused on synthesizing isomers and understanding their spectroscopic characteristics, including IR and NMR spectroscopy, to reveal their molecular structures and potential applications in organic synthesis (Yusof et al., 2010). Similarly, the synthesis and crystal structure analysis of related thiourea compounds provide insights into their potential applications in developing new materials and chemicals (Odularu et al., 2021).

Environmental Science and Remediation

In environmental science, derivatives of N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea, such as phenylurea herbicides, have been studied for their degradation pathways and potential for environmental remediation. The rapid mineralization of phenylurea herbicides by specific bacterial strains highlights the compound's relevance in bioremediation efforts, providing insights into microbial degradation pathways that could be harnessed for cleaning up environmental contaminants (Sørensen et al., 2008).

Materials Science and Polymerization

The utility of thiourea dioxide, a related compound, in materials science, especially in the polymerization of various monomers, demonstrates the broader applicability of thiourea derivatives in creating advanced materials. Thiourea dioxide serves as a green and affordable reducing agent for the controlled polymerization of a wide range of monomers, showcasing the potential of thiourea derivatives in the synthesis of polymers with specific properties (Mendonça et al., 2019).

Antimicrobial and Antiproliferative Activities

Recent studies have also explored the antimicrobial and antiproliferative activities of thiophene and thienopyrimidine derivatives, indicating the potential of N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea derivatives in medicinal chemistry. These compounds have shown promising results against various bacterial and fungal strains, as well as cancer cell lines, suggesting their relevance in developing new therapeutic agents (Ghorab et al., 2013).

properties

IUPAC Name |

(3E)-1-(2,4-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N3S/c1-15(2)6-13-10(16)14-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,14,16)/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYENJAXHESREGH-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=S)NC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C(=S)NC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2648016.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2648024.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B2648025.png)

![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B2648026.png)

![4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2648030.png)

![Methyl cis-4-{[(tert-butoxy)carbonyl]aminooxolane-3-carboxylate](/img/structure/B2648034.png)

![3-[(4-chlorobenzyl)sulfonyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B2648036.png)